molecular formula C11H9Cl2NO2S B12920920 5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-77-5

5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12920920
CAS No.: 89660-77-5
M. Wt: 290.2 g/mol
InChI Key: HLWVIZSSHOEFII-UHFFFAOYSA-N
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Description

5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 2,4-dichlorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions for substitution reactions may involve bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.

Scientific Research Applications

5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazole: Similar structure but lacks the carbonyl group at the 3-position.

    2,4-Dichlorobenzylthioisoxazole: Similar structure but with variations in the substitution pattern on the isoxazole ring.

Uniqueness

5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the 2,4-dichlorobenzylthio group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

89660-77-5

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(10(13)3-8)5-17-6-9-4-11(15)14-16-9/h1-4H,5-6H2,(H,14,15)

InChI Key

HLWVIZSSHOEFII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=CC(=O)NO2

Origin of Product

United States

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